(2-Isopropoxynaphthalen-1-yl)methanamine
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Overview
Description
(2-Isopropoxynaphthalen-1-yl)methanamine is an organic compound with the molecular formula C14H17NO It is a derivative of naphthalene, featuring a methanamine group attached to a naphthalene ring substituted with a propan-2-yloxy group
Preparation Methods
The synthesis of (2-Isopropoxynaphthalen-1-yl)methanamine typically involves a multi-step process. One common method includes the reaction of 1-naphthol with isopropyl bromide to form 2-(propan-2-yloxy)naphthalene. This intermediate is then subjected to a reaction with formaldehyde and ammonia to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
(2-Isopropoxynaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Isopropoxynaphthalen-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2-Isopropoxynaphthalen-1-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
(2-Isopropoxynaphthalen-1-yl)methanamine can be compared with other similar compounds, such as:
1-Naphthalenemethanamine: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
2-(Propan-2-yloxy)naphthalene: Does not contain the methanamine group, limiting its applications in certain reactions.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and enable a wide range of applications.
Properties
IUPAC Name |
(2-propan-2-yloxynaphthalen-1-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSIQOGCFKWXBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262499 |
Source
|
Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049030-20-7 |
Source
|
Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049030-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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